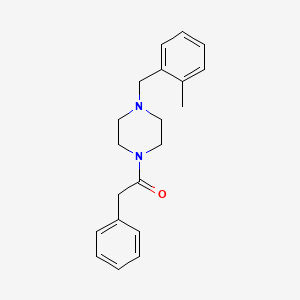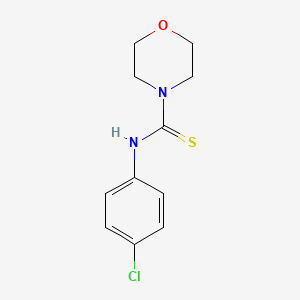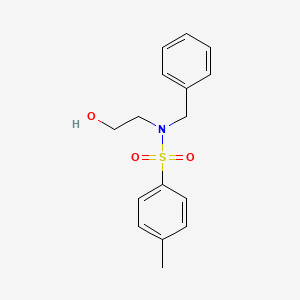![molecular formula C14H12ClN3OS B5700757 4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as CP-690,550, is a small molecule inhibitor that targets Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are important for immune cell development and function. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mechanism of Action
4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide targets JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling pathways of these cytokines, which are important for immune cell development and function. This leads to a reduction in the activity of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to reduce the activity of T cells and B cells in preclinical and clinical studies. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which are involved in the pathogenesis of autoimmune diseases. This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues, which can lead to a reduction in tissue damage.
Advantages and Limitations for Lab Experiments
4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has several advantages for lab experiments, including its specificity for JAK3 and its ability to block the downstream signaling pathways of multiple cytokines. However, this compound also has several limitations, including its potential for off-target effects and its potential for inducing immunosuppression, which can lead to an increased risk of infections.
Future Directions
There are several future directions for research on 4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, including:
1. Investigating the potential use of this compound in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.
2. Developing more selective JAK3 inhibitors that have fewer off-target effects and a lower risk of inducing immunosuppression.
3. Investigating the potential use of this compound in combination with other immunomodulatory agents, such as TNF-α inhibitors and glucocorticoids.
4. Investigating the long-term safety and efficacy of this compound in clinical trials.
5. Investigating the potential use of this compound in the treatment of other inflammatory conditions, such as graft-versus-host disease and transplant rejection.
Synthesis Methods
The synthesis of 4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This intermediate is then reacted with 2-amino-5-methylpyridine to form 4-chloro-3-nitro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, which is subsequently reduced with palladium on carbon to yield this compound.
Scientific Research Applications
4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, this compound was shown to be effective in reducing the signs and symptoms of rheumatoid arthritis in patients who were refractory to other treatments. In addition, this compound has been shown to be effective in reducing the severity of psoriasis and inflammatory bowel disease in preclinical studies.
Properties
IUPAC Name |
4-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-2-7-12(16-8-9)17-14(20)18-13(19)10-3-5-11(15)6-4-10/h2-8H,1H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQVMMGFPXZAEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[(3,5-dimethoxybenzoyl)amino]-2-methylbenzoate](/img/structure/B5700683.png)
![6-chloro-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5700689.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5700691.png)







![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)


![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
